![molecular formula C15H28O4 B14157220 2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate CAS No. 3895-21-4](/img/structure/B14157220.png)
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate is an ester compound characterized by its unique molecular structure Esters are organic compounds formed by the reaction between an acid and an alcohol, with the elimination of water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate typically involves the esterification reaction between 2-ethyl-2-[(propanoyloxy)methyl]hexanol and propanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: 2-Ethyl-2-[(propanoyloxy)methyl]hexanol and propanoic acid.
Transesterification: A different ester and the original alcohol.
Reduction: 2-Ethyl-2-[(propanoyloxy)methyl]hexanol.
Scientific Research Applications
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a component in biological buffers.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as a substrate or inhibitor, modulating the activity of enzymes. In drug delivery, it can enhance the solubility and bioavailability of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester used as a solvent.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Propanoic acid, 2-methyl-, ethyl ester: Similar in structure but with different alkyl groups.
Uniqueness
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate stands out due to its specific molecular structure, which imparts unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
3895-21-4 |
|---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
[2-ethyl-2-(propanoyloxymethyl)hexyl] propanoate |
InChI |
InChI=1S/C15H28O4/c1-5-9-10-15(8-4,11-18-13(16)6-2)12-19-14(17)7-3/h5-12H2,1-4H3 |
InChI Key |
UMKDVYFAESXPHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(COC(=O)CC)COC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


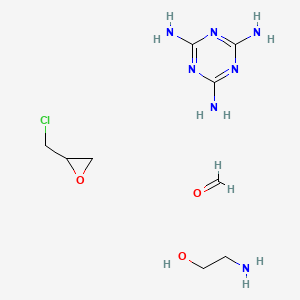
![[1-(2-{[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)-1H-1,2,4-triazol-4-ium-4-yl](nitro)azanide](/img/structure/B14157163.png)
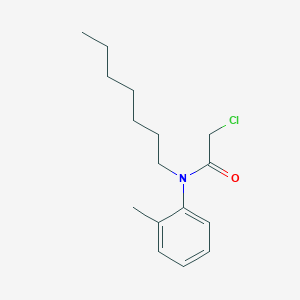
![(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14157177.png)

![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B14157185.png)
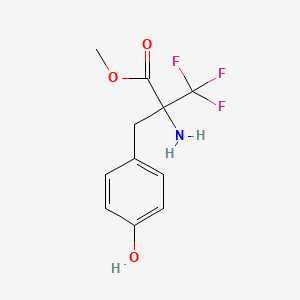
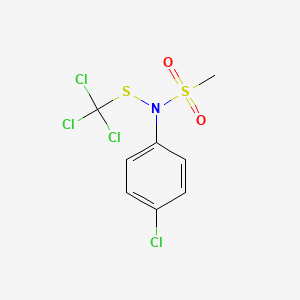
![Ethyl [(2-chloroethyl)sulfanyl]acetate](/img/structure/B14157205.png)
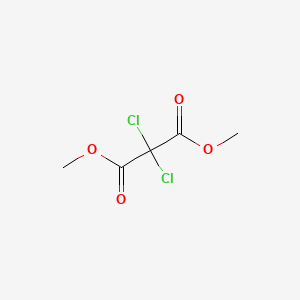
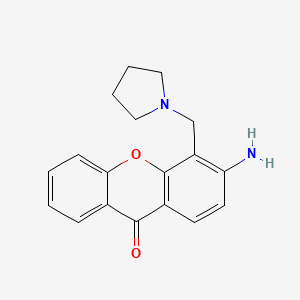
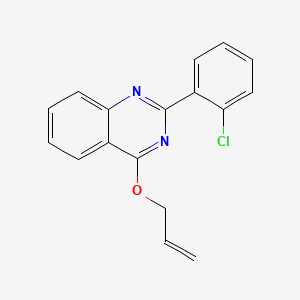
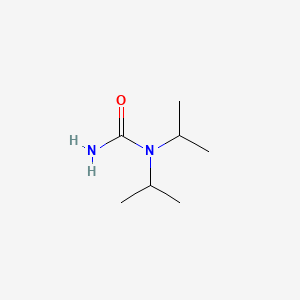
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14157244.png)
